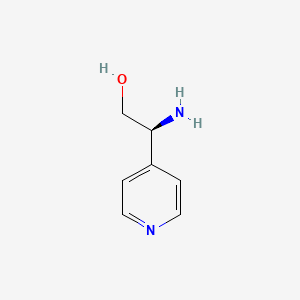

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMMGJHWLZID-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol and Analogues

Asymmetric Construction of the Chiral Amino Alcohol Scaffold

The core of synthesizing these chiral molecules lies in the asymmetric construction of the vicinal amino alcohol framework. Chemists have devised numerous strategies that can be broadly categorized into catalytic asymmetric methods and chiral auxiliary-mediated approaches. These methods aim to create the two contiguous stereocenters with high levels of both diastereoselectivity and enantioselectivity.

Catalytic asymmetric methods are highly sought after for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

A powerful strategy for synthesizing chiral β-amino alcohols involves the intramolecular C–H amination through nitrene insertion. researchgate.net This method typically involves the use of a transition metal catalyst to facilitate the insertion of a nitrene, generated from a suitable precursor, into a C(sp³)–H bond.

Researchers have reported a general method using a chiral ruthenium catalyst for the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates. cbs.dkscispace.comsciengine.com This reaction produces chiral oxazolidin-2-ones, which are stable precursors that can be hydrolyzed to yield the target chiral β-amino alcohols. The process has proven effective for various C-H bonds, including benzylic, allylic, and propargylic positions, achieving yields up to 99% and enantiomeric excesses (ee) up to 99%. researchgate.netsciengine.com The catalyst itself can often be synthesized on a gram scale and recycled for further use. sciengine.com Another approach utilizes a multi-catalytic system involving a chiral copper catalyst and an iridium photocatalyst. nih.gov This system enables a radical relay chaperone strategy, where an alcohol is temporarily converted to an imidate radical that undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), followed by stereoselective amination to give a chiral oxazoline (B21484), a precursor to the β-amino alcohol. nih.gov

Table 1: Research Findings on Intramolecular C–H Nitrene Insertion

| Catalyst System | Substrate | Product Precursor | Key Features | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Catalyst (2 mol%) | N-benzoyloxycarbamates | Chiral Oxazolidin-2-ones | Applicable to benzylic, allylic, and even non-activated C(sp³)–H bonds. Catalyst is recyclable. | Up to 99% yield, up to 99% ee | , sciengine.com |

| Chiral Copper Catalyst / Iridium Photocatalyst | Alcohols (via imidate radical) | Chiral Oxazolines | Multi-catalytic radical relay chaperone strategy via 1,5-HAT. | Broad access to various chiral β-amino alcohols. | nih.gov |

Organocatalysis, particularly using the simple amino acid proline, has emerged as a powerful tool for asymmetric synthesis. The proline-catalyzed direct asymmetric three-component Mannich reaction is a notable example, reacting a ketone, an aldehyde, and an amine to form β-amino carbonyl compounds with high stereoselectivity. acs.orgnih.gov

In this reaction, (S)-proline catalyzes the formation of an enamine from a ketone, which then adds to an imine generated in situ from an aldehyde and an amine. acs.orglibretexts.org This process can furnish the Mannich products with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. acs.orgresearchgate.net For instance, the reaction between p-nitrobenzaldehyde, p-anisidine, and acetone (B3395972) catalyzed by (S)-proline yielded the product with 94% ee. acs.org The resulting β-amino ketones or aldehydes can then be diastereoselectively reduced to afford the desired 1,2-amino alcohols. acs.orgnih.gov The reaction conditions can be optimized to favor the formation of either syn or anti diastereomers. acs.orglibretexts.org This method is valued for its operational simplicity and the use of readily available starting materials. acs.orgnih.gov

Table 2: Research Findings on Proline-Mediated Asymmetric Mannich Reactions

| Catalyst | Reactants | Intermediate Product | Key Features | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| (S)-Proline | Ketone, Aldehyde, Amine | β-Amino carbonyl compound | First catalytic asymmetric three-component Mannich reaction. High chemo-, regio-, diastereo-, and enantioselectivities. | Up to 99% ee | acs.org, nih.gov |

| (S)-Proline | Aldehydes, N-tert-butoxycarbonyl-imines | α,β-branched-β-amino aldehydes | Crystalline products formed in good yields without chromatography. Readily oxidized to β-amino acids. | High diastereo- and enantioselectivities | nih.gov |

The enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes is a classic and effective method for creating chiral secondary alcohols. libretexts.org The stereoselectivity is typically controlled by a chiral ligand, often a β-amino alcohol itself. nih.gov

One study reported a chiral amino alcohol ligand that promotes the addition of diethylzinc to various aldehydes at room temperature, achieving enantiomeric excesses of up to 99%. nih.gov The mechanism involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde, allowing the alkyl group to be delivered to one specific face of the carbonyl. acs.org This method is not limited to organozinc reagents; enantioselective copper-catalyzed conjugate additions of Grignard and organoaluminum reagents to α,β-unsaturated aldehydes have also been developed using chiral ligands like (R)-BINAP, yielding β-substituted chiral aldehydes that can be further transformed. thieme-connect.de

Table 3: Research Findings on Enantioselective Addition of Organometallic Reagents

| Reagent | Substrate | Catalyst/Ligand | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Diethylzinc | Aldehydes | Chiral Amino Alcohol | Chiral Secondary Alcohol | Up to 99% ee | nih.gov |

| R₂Zn, R₃Al, Grignard Reagents | α,β-Unsaturated Aldehydes | Copper/(R)-BINAP, (R)-TolBINAP, etc. | β-Substituted Chiral Aldehydes | Good to excellent ee | thieme-connect.de |

Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis. acs.org When performed asymmetrically, it provides direct access to chiral amines. Transition metal catalysts are often employed to activate the reducing agent, typically hydrogen gas. acs.org The reaction proceeds through the formation of an imine intermediate, which is then asymmetrically reduced. acs.org

A powerful variation of this is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where the alcohol substrate itself serves as the source of the carbonyl compound and the hydride for reduction. rsc.orgmdpi.com A catalyst, often based on ruthenium, cobalt, or iridium, first dehydrogenates the alcohol to an aldehyde or ketone. rsc.orgmdpi.com This carbonyl then condenses with an amine to form an imine. The same metal catalyst, which had stored the hydrogen as a metal-hydride species, then reduces the imine to the final amine product, regenerating the catalyst. rsc.org This atom- and step-economical process is highly efficient for producing N-alkylated amines from simple alcohols. rsc.org Asymmetric transfer hydrogenation of unprotected α-ketoamines using chiral ruthenium catalysts has also been shown to produce chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been created, the auxiliary is removed.

β-amino alcohols themselves, often derived from natural sources like amino acids, are frequently used as chiral auxiliaries in asymmetric synthesis. researchgate.net A more recent concept is the use of a transient chiral auxiliary. nih.govacs.org In this approach, asymmetric catalysis is first used to install a temporary chiral element from achiral precursors. This newly formed stereocenter then directs a subsequent diastereoselective reaction. For example, a palladium-catalyzed carboetherification of a propargylic amine can create a chiral oxazolidine (B1195125). nih.govacs.org This oxazolidine ring then acts as a chiral auxiliary, directing the diastereoselective hydrogenation of a double bond within the molecule to create the desired amino alcohol precursor with excellent stereocontrol. nih.govacs.org This strategy offers high flexibility, as it can provide stereodivergent access to all four possible stereoisomers of a protected diaryl amino alcohol. acs.org Chiral oxazoline rings, synthesized from chiral 1,2-amino alcohols, are also prominent as ligands in a vast array of metal-catalyzed asymmetric transformations. nih.gov

Enantioselective Ring-Opening Reactions of Epoxides

The nucleophilic ring-opening of epoxides is a classic and effective strategy for the synthesis of vicinal amino alcohols. The stereochemistry of the resulting amino alcohol is controlled by the stereochemistry of the starting epoxide and the nature of the nucleophilic attack, which typically proceeds with inversion of configuration (SN2 mechanism).

The reaction of epoxides with chiral amines provides a direct route to diastereomeric β-amino alcohols, which can then be separated. The regioselectivity of the epoxide opening is a critical factor, particularly with unsymmetrical epoxides such as those bearing a pyridyl substituent. Research on the ring-opening of 2-(oxiranyl)pyridines with chiral primary amines has shown that the reaction can be directed to selectively produce β-amino alcohols. The use of a catalyst system, such as scandium triflate (Sc(OTf)₃) with diisopropylethylamine (DIEA), has been found to effectively promote this transformation, leading to good yields of the desired amino alcohol products. mdpi.com

Table 2: Ring Opening of 2-(Oxiranyl)pyridine with (S)-1-Phenylethylamine

| Catalyst System | Product | Diastereomeric Ratio | Total Yield (%) |

|---|---|---|---|

| None | (S,1'S)-20 and (R,1'S)-20 | 1:1 | 5 |

| Zn(OAc)₂ | (S,1'S)-20 and (R,1'S)-20 | - | 34 |

| Sc(OTf)₃, DIEA | (S,1'S)-20 and (R,1'S)-20 | - | 72 |

Data from a study on the ring-opening of 2-(oxiranyl)pyridine. mdpi.com

A highly effective and stereospecific method for the synthesis of enantiopure 1,2-amino alcohols involves the ring-opening of a chiral epoxide with an azide (B81097) nucleophile, followed by reduction of the resulting azido (B1232118) alcohol. This two-step process is advantageous as the azide anion is a small and potent nucleophile that generally attacks in a highly regioselective manner.

A practical method for the regio- and stereoselective ring-opening of enantiopure (S)-pyridyl epoxides with sodium azide (NaN₃) in hot water has been developed. nih.gov This reaction proceeds with high regioselectivity, with the azide preferentially attacking the internal position of the epoxide, leading to the corresponding (R)-2-azido ethanol (B145695) with complete inversion of configuration. nih.gov The subsequent reduction of the azido group, for example using triphenylphosphine (B44618) (PPh₃) in a Staudinger reaction, yields the desired chiral 1,2-amino alcohol with high enantiopurity. mdpi.comnih.gov

Table 3: Regioselective Ring-Opening of (S)-Epoxides with NaN₃ in Water

| Epoxide Substituent | Azido Alcohol Product | Regioselectivity (Internal:Terminal) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 4-Pyridyl | (R)-2-Azido-2-(pyridin-4-yl)ethan-1-ol | >99:1 | 99 |

| 3-Pyridyl | (R)-2-Azido-2-(pyridin-3-yl)ethan-1-ol | >99:1 | 99 |

| 2-Pyridyl | (R)-2-Azido-2-(pyridin-2-yl)ethan-1-ol | 95:5 | 99 |

Data from a study on the ring-opening of enantiopure epoxides. nih.gov

Derivations from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources. These compounds, such as terpenes and alkaloids, can be used as starting materials for the synthesis of more complex chiral molecules.

Pinane (B1207555) derivatives, which are derived from the natural terpene α-pinene, are valuable chiral auxiliaries and building blocks in asymmetric synthesis. For example, (+)-nopinone, which is obtained from (–)-β-pinene, can be used as a chiral starting material for the synthesis of pinane-based 1,4-amino alcohols. u-szeged.hu A synthetic route involves the aldol (B89426) condensation of (+)-nopinone with 2-pyridinecarboxaldehyde (B72084) to produce an α,β-unsaturated ketone. u-szeged.hu Diastereoselective reduction of the ketone and subsequent hydrogenation of the pyridine (B92270) ring can lead to the formation of chiral 1,4-amino alcohols containing a pyridyl moiety. u-szeged.hu

Nicotine, a well-known alkaloid, also serves as a chiral precursor. The synthesis of (S)-nicotine can be achieved through the reduction of myosmine (B191914) to form nornicotine, followed by enantiomeric separation and subsequent methylation. While not a direct synthesis of the target amino alcohol, this demonstrates the use of a natural product framework to access related chiral structures.

Synthesis from Pyridine Carboxaldehydes and Related Pyridyl Precursors

The synthesis of pyridyl amino alcohols can also be approached by building the amino alcohol functionality onto a pre-existing pyridine ring. Pyridine carboxaldehydes and their derivatives are common starting materials for such strategies.

One reported method involves the synthesis of (2-Amino-pyridin-4-yl)-methanol from methyl 2-aminoisonicotinate. This synthesis is achieved through the reduction of the ester functionality using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov The reaction proceeds by adding a solution of methyl 2-aminoisonicotinate in anhydrous tetrahydrofuran (B95107) (THF) to a slurry of LiAlH₄ in THF, followed by refluxing the mixture. After workup and recrystallization, the desired (2-Amino-pyridin-4-yl)-methanol can be obtained in good yield. While this produces a pyridyl methanol, further synthetic steps would be required to introduce the additional carbon atom and the amino group at the benzylic position to form the target (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol.

Reduction of Pyridyl-Substituted Ketones or Esters

The asymmetric reduction of prochiral pyridyl-substituted ketones is a direct and widely employed strategy for synthesizing optically active pyridyl alcohols. researchgate.netwikipedia.org This method relies on the use of chiral reducing agents or catalysts to selectively produce one enantiomer of the alcohol product.

A prominent approach involves catalytic asymmetric transfer hydrogenation (ATH), which typically uses isopropanol (B130326) or formic acid as a safe and readily available hydrogen source. wikipedia.org Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are effective catalysts for this transformation. For instance, ruthenium catalysts paired with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines can achieve high enantioselectivity in the reduction of aryl ketones. wikipedia.org

Another powerful method is the use of stoichiometric chiral borane (B79455) reagents, such as those developed by Corey, Bakshi, and Shibata (CBS), which are oxazaborolidine-based catalysts. wikipedia.org These catalysts, used in conjunction with borane (BH₃) or catecholborane, can reduce ketones with high enantiomeric excess. The mechanism involves the coordination of the ketone's oxygen to the boron atom of the catalyst, which then delivers a hydride in a stereocontrolled manner. The predictability of the stereochemical outcome is a significant advantage of this method.

Similarly, chiral aluminum hydride reagents, like BINAL-H (derived from 1,1'-bi-2-naphthol), are effective for the enantioselective reduction of ketones that possess a π-system, such as pyridyl ketones. uwindsor.ca The stereoselectivity is governed by the formation of a rigid, chair-like transition state where steric and electronic interactions direct the hydride transfer to one face of the carbonyl group. uwindsor.ca

Table 1: Catalysts and Reagents for Asymmetric Ketone Reduction

| Catalyst/Reagent Class | Specific Example | Reductant | Key Feature |

| Transition Metal Catalysts | Ru-BINAP-diamine | Isopropanol, H₂ | High efficiency and enantioselectivity for aryl ketones. wikipedia.org |

| Oxazaborolidines | CBS Reagent | Borane (BH₃) | Predictable stereochemical control. wikipedia.org |

| Chiral Hydride Reagents | BINAL-H | Lithium Aluminum Hydride | Effective for ketones with adjacent π-systems. uwindsor.ca |

| Organoboranes | DIP-Chloride | --- | Derived from inexpensive α-pinene. uwindsor.ca |

Reactions with Cyclopropanols and Chiral Sulfinyl Imines

A stereoselective method for preparing vicinal amino alcohols involves the reaction between 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines. nih.govacs.org This approach is notable for its high degree of regio- and stereoselectivity. nih.gov

The key steps in this synthesis are:

Preparation of Cyclopropanols: These starting materials can be readily synthesized from carboxylic esters. nih.govacs.org

Formation of Zinc Homoenolates: The cyclopropanol (B106826) undergoes a carbon-carbon bond cleavage facilitated by diethylzinc (Et₂Zn), which, upon deprotonation, generates a zinc homoenolate. nih.govacs.org

Stereoselective Addition: The generated homoenolate then adds to a chiral N-tert-butanesulfinyl imine. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the C=N double bond, thereby establishing the desired stereochemistry of the newly formed amino alcohol derivative. nih.govnih.gov

This transformation can be considered an umpolung reaction, where the polarity of the homoenolate precursor is inverted. nih.govacs.org The reaction typically yields anti-vicinal amino alcohols with high diastereoselectivity. nih.gov After the addition, the sulfinyl group can be easily removed under mild acidic conditions to afford the free chiral amino alcohol. nih.gov The versatility of this method allows for the synthesis of a range of enantioenriched amino alcohols by varying the substituents on both the cyclopropanol and the imine. acs.org

Selenium-Catalyzed Intermolecular C–H Amination

Selenium-catalyzed intermolecular C–H amination has emerged as a powerful tool for synthesizing 1,2-amino alcohols. rsc.orgresearchgate.net This methodology can be applied to homoallylic alcohol derivatives to create products with high diastereoselectivity, often favoring the anti-isomer. rsc.orgnsf.gov

A key feature of this process is its diastereoconvergent nature. Starting from a mixture of diastereomers of the homoallylic alcohol, the selenium-catalyzed reaction can selectively produce a single diastereomer of the final amino alcohol product. rsc.orgresearchgate.net This is advantageous as it bypasses the need for a diastereoselective synthesis of the starting material. rsc.org

The proposed mechanism involves an initial reaction between the alkene and an in situ generated selenium bis(imide) species, followed by a nih.govresearchgate.net-sigmatropic rearrangement. rsc.orgnih.gov The stereoselectivity of the final product is determined during this rearrangement step, influenced by stereoelectronic effects within the five-membered ring transition state. rsc.orgnsf.gov While direct application to pyridyl-substituted homoallylic alcohols is a specific extension, the general method tolerates a wide variety of functional groups, suggesting its potential applicability. researchgate.net This transition-metal-free approach offers an operationally simple route to complex amino alcohols. nih.govrsc.org

General Synthetic Approaches for Pyridyl-Substituted Amino Alcohols

Beyond stereoselective methods targeting a specific enantiomer, general strategies exist for constructing the core structure of pyridyl-substituted amino alcohols. These often involve building the pyridine ring itself or assembling the molecule through multi-component reactions.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

Several MCRs can be adapted to synthesize substituted pyridines. For example, a palladium-catalyzed MCR can produce tri-substituted pyridines from alcohols and ketones using ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.gov The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes a series of condensations and cyclization with the ketone and ammonia (B1221849) to form the pyridine ring. nih.gov By choosing appropriate starting materials, such as a ketone bearing a protected hydroxyl group, this strategy could be adapted to synthesize pyridyl-substituted amino alcohol precursors.

Other MCRs that form different heterocyclic systems can also be conceptually applied. The Ugi and Passerini reactions are powerful isocyanide-based MCRs for synthesizing peptide-like structures and α-acyloxy carboxamides, respectively. acs.orgnih.gov By designing starting materials that incorporate a pyridine moiety and other necessary functional groups, these reactions could provide a convergent route to complex pyridyl-containing molecules. For instance, an azido-Ugi reaction followed by cyclization has been used to create complex nitrogen heterocycles, demonstrating the modularity of this approach. acs.org

Table 2: Examples of Multi-component Reactions for Heterocycle Synthesis

| Reaction Name | Components | Product Type | Potential Application |

| Dehydrogenative Coupling | Alcohol, Ketone, Ammonium Acetate | Substituted Pyridines | Direct synthesis of the pyridine core. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Rapid assembly of complex scaffolds. nih.gov |

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Substituted Amines | Formation of C-N bonds. nih.gov |

| Azido-Ugi/Cyclization | Aldehyde, Amine, Isocyanide, Azide | Fused Heterocycles | Building complex, linked ring systems. acs.org |

Intramolecular Cyclization Reactions for Pyridine Ring Formation

An alternative to using pre-formed pyridine rings is to construct the heterocycle during the synthesis through an intramolecular cyclization reaction. This approach allows for the formation of highly substituted or fused pyridine systems.

One such method involves the cyclization of N-acyliminium ions onto an existing, activated aromatic ring. arkat-usa.org However, the electron-deficient nature of the pyridine ring makes it less nucleophilic and thus a challenging partner in such cationic π-cyclizations. arkat-usa.org Success often requires the pyridine ring to be activated with electron-donating groups. arkat-usa.org

A more common approach involves the cyclization of open-chain precursors. For example, appropriately substituted dicarbonyl compounds or their equivalents can react with an ammonia source to undergo a condensation-cyclization-aromatization sequence to form the pyridine ring. nih.gov This is a foundational concept in pyridine synthesis, seen in classic methods like the Hantzsch synthesis. Biosynthetic pathways also utilize this strategy, where 1,5-dicarbonyl intermediates react with ammonia to form the pyridine heterocycle non-enzymatically. nih.gov

Furthermore, hetero-Diels-Alder reactions, which are [4+2] cycloadditions, can form six-membered rings and have been used to construct pyridine cores. nih.gov These reactions involve a diene and a dienophile, where one or both components contain nitrogen atoms. Intramolecular versions of these reactions are particularly powerful for creating complex, fused ring systems. libretexts.org

Derivatization and Ligand Architecture Based on S 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol Scaffolds

Chemical Transformations for Diverse Ligand Development

The functional handles of (S)-2-amino-2-(pyridin-4-yl)ethan-1-ol—the primary amine and primary alcohol—are amenable to a wide range of chemical transformations. These reactions are instrumental in creating libraries of ligands with varied coordination spheres and structural complexities.

Synthesis of Schiff Base Derivatives

The condensation of the primary amino group of this compound with various aldehydes and ketones is a straightforward method for generating chiral Schiff base (or imine) ligands. dergipark.org.trresearchgate.netjocpr.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.gov The process is often catalyzed by acid and is reversible. jocpr.comnih.gov

The resulting N,O-bidentate ligands, incorporating the pyridine (B92270) nitrogen and the imine nitrogen, can be readily synthesized. The steric and electronic properties of these ligands can be systematically modified by choosing different carbonyl precursors. For example, reacting the parent amino alcohol with salicylaldehyde (B1680747) derivatives would yield tridentate N,N,O ligands. The formation of the characteristic azomethine (-C=N-) group is confirmed by spectroscopic methods, such as an absorption band in the IR spectrum around 1590-1645 cm⁻¹. dergipark.org.tr

| Reactant A | Reactant B (Carbonyl Compound) | Resulting Ligand Type | General Conditions |

| This compound | Aldehyde (e.g., Benzaldehyde) | Chiral Schiff Base (Imine) | Ethanol (B145695), Reflux, Catalytic Acid |

| This compound | Ketone (e.g., Acetophenone) | Chiral Schiff Base (Imine) | Ethanol, Reflux, Catalytic Acid |

| This compound | Pyridine-2-aldehyde | Chiral Pyridyl-Imine Ligand | Anhydrous Ethanol, Reflux dergipark.org.tr |

Conversion to Sulfur and Selenium Donor Ligands (Thioethers and Selenoethers)

To introduce "soft" donor atoms like sulfur or selenium, the this compound scaffold can be chemically modified. A common strategy involves a two-step sequence. First, the primary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequently, nucleophilic substitution of this activated intermediate with a metal thiolate (R-S⁻M⁺) or selenolate (R-Se⁻M⁺) affords the desired thioether or selenoether ligand. rsc.org This approach allows for the creation of chiral N,S- or N,Se-bidentate ligands, where the steric and electronic environment can be tuned by varying the R-group on the sulfur or selenium atom.

An alternative route for creating thioether-containing pyrimidine (B1678525) structures involves the direct condensation of S-alkylisothioureas with β-ketoesters, which highlights a different synthetic strategy for incorporating a thioether linkage into a heterocyclic system.

Formation of Cyclic Sulfonamidate Intermediates and Subsequent Transformations

A powerful strategy for the stereospecific diversification of vicinal amino alcohols involves their conversion into cyclic sulfamidates. nih.govmdpi.com The reaction of this compound with a reagent like thionyl chloride (SOCl₂) or a sulfamoyl chloride would first form an intermediate that cyclizes to a five-membered cyclic sulfamidate. This heterocyclic intermediate serves as a stable, protected form of the amino alcohol. researchgate.net

The true synthetic utility of these cyclic sulfamidates lies in their subsequent ring-opening reactions. nih.gov They can be regioselectively opened by a wide range of nucleophiles, leading to the formation of new, highly enantioenriched β-functionalized amines with inversion of stereochemistry at the point of attack. nih.gov For instance, ring-opening at the carbon adjacent to the pyridine ring with nucleophiles such as azides, cyanides, or organometallics can generate a variety of new chiral ligands and synthetic intermediates. nih.gov This method provides a stereocontrolled pathway to valuable 1,2-difunctionalized compounds that retain the original chirality at one center while introducing a new functional group at the adjacent one. nih.gov

| Intermediate | Nucleophile | Product Type | Significance |

| Cyclic Sulfamidate | Azide (B81097) (e.g., NaN₃) | Vicinal Diamine Derivative | Access to chiral diamine ligands. nih.gov |

| Cyclic Sulfamidate | Organocuprate (R₂CuLi) | β-Alkylated Amine | C-C bond formation. nih.gov |

| Cyclic Sulfamidate | Thiolate (RS⁻) | β-Amino Thioether | Synthesis of N,S-ligands. |

Aziridine (B145994) Formation as Synthetic Pathways

The 1,2-amino alcohol structure of this compound is an ideal precursor for the synthesis of chiral aziridines. researchgate.netorganic-chemistry.org Aziridines are valuable, strained three-membered nitrogen heterocycles used in the synthesis of more complex nitrogen-containing molecules and as ligands themselves. researchgate.netwikipedia.org

A classic method is the Wenker synthesis, which involves the conversion of the amino alcohol to its corresponding sulfate (B86663) ester, followed by an intramolecular cyclization induced by a base. organic-chemistry.orgwikipedia.org A modified, milder version of this procedure involves treating the amino alcohol with chlorosulfonic acid to form the hydrogen sulfate, which is then cyclized with a base like sodium hydroxide. organic-chemistry.org This intramolecular nucleophilic substitution generates the chiral aziridine with the pyridine substituent. These chiral aziridines are reactive intermediates that can undergo ring-opening reactions with various nucleophiles, providing access to a wide range of elaborated chiral amine derivatives. wikipedia.org

Amide and Carbamate (B1207046) Derivatization

The primary amine of this compound can be readily derivatized to form amides and carbamates. Amide bond formation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using a peptide coupling reagent. researchgate.net Protocols have been developed for amide coupling even with electron-deficient amines or sterically hindered substrates, for example, by the in situ formation of acyl fluorides. rsc.orgresearchgate.net

Carbamates can be synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or an isocyanate. These derivatizations transform the basic primary amine into a neutral, and often more sterically demanding, amide or carbamate group. This modification can significantly alter the coordination properties of the resulting ligand, for example, by providing an additional hydrogen bond donor and influencing the steric environment around a metal center.

Design Principles for Chiral Pyridyl Amino Alcohol Ligands

The design of effective chiral ligands from precursors like this compound is guided by several key principles aimed at maximizing catalytic activity and stereoselectivity. pnas.org

Modularity and Tunability : A crucial design principle is modularity, which allows for the easy synthesis of a library of related ligands. pnas.orgnih.gov The this compound scaffold is inherently modular. The pyridine ring, the chiral backbone, and the functional groups (amine and alcohol) can all be independently modified. This allows for systematic tuning of both steric bulk and electronic properties to optimize ligand performance for a specific catalytic reaction. nih.govnih.gov

Bidentate and Tridentate Coordination : The parent amino alcohol can act as a chiral N,O-bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino group. Derivatization allows for the creation of different coordination modes. For example, converting the alcohol to an ether or the amine to a phosphine (B1218219) can create N,O or N,P ligands. rsc.org Schiff base formation with salicylaldehyde derivatives can produce tridentate N,N,O ligands.

Steric and Electronic Desymmetrization : Moving from symmetric ligands (like C₂-symmetric bis(oxazolines)) to non-symmetric, mixed donor ligands (P,N or N,O) can be highly effective. pnas.org The combination of a "hard" N-donor (from the pyridine or amine) and a "soft" P-donor or an O-donor creates a desymmetrized electronic environment at the metal center, which can lead to superior enantiocontrol in many catalytic reactions. pnas.org

Rigid Backbone and Defined 3D Structure : Introducing rigidity into the ligand backbone can reduce the number of possible conformations upon metal coordination, leading to a more defined and predictable chiral environment. This is often achieved by incorporating the chiral amino alcohol into a more complex, fused, or cyclic structure. For instance, new chiral pyridine units featuring rigid fused-ring frameworks have been shown to minimize local steric hindrance while allowing for tuning of the peripheral environment, thereby enhancing both reactivity and stereoselectivity. nih.gov

Formation of Privileged Ligand Scaffolds : Chiral 1,2-amino alcohols are precursors to some of the most successful classes of "privileged" ligands, such as oxazolines. organic-chemistry.orgpnas.org this compound can be used to synthesize chiral pyridyl-oxazoline (PyOX) ligands. These N,N-bidentate ligands have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. acs.org

| Design Principle | Description | Example Application |

| Modularity | Easy variation of ligand components (chiral backbone, donor atoms, steric groups). | Synthesizing a library of PyOX ligands with different substituents to screen for optimal catalyst performance. pnas.org |

| Mixed Donor Atoms | Combining hard (N, O) and soft (P, S) donors to create unique electronic properties. | P,N-ligands like PHOX have outperformed symmetric P,P or N,N ligands in many reactions. pnas.org |

| Structural Rigidity | Constraining the ligand's conformation to create a well-defined chiral pocket. | Incorporating the chiral unit into a rigid, fused-ring system to improve stereoselectivity. nih.gov |

| Privileged Scaffolds | Utilizing the amino alcohol to build well-established, effective ligand frameworks. | Synthesis of chiral bis(oxazoline) (BOX) or pyridyl-oxazoline (PyOX) ligands. organic-chemistry.orgacs.org |

Development of Hemilabile and Multidentate Ligand Architectures

The this compound structure is an exemplary precursor for the design of hemilabile and multidentate ligands. Hemilability, a property where a ligand possesses both strong and weak coordinating groups, is crucial in catalysis as it allows for the temporary dissociation of the weaker donor to open a coordination site for substrate binding. In this scaffold, the pyridyl nitrogen acts as a strong donor, while the amino and hydroxyl groups can be modified to introduce weaker donor atoms, such as oxygen or sulfur.

The synthesis of such ligands often involves the functionalization of the amino and hydroxyl groups. For instance, N-acylation or N-alkylation of the primary amine can introduce carbonyl or other coordinating moieties. Similarly, the hydroxyl group can be etherified or esterified to incorporate additional donor sites. This versatility allows for the creation of tridentate or even tetradentate ligands, which can form stable complexes with a variety of transition metals. The pyridyl group's electronic properties can also be tuned by substitution on the pyridine ring, further influencing the catalytic activity of the resulting metal complexes. Pyridine-based alcohols and their metal complexes exhibit unique characteristics, including variable coordination modes and redox activity, which make them suitable for creating polynuclear complexes with transition metals like copper, manganese, nickel, and cobalt.

Incorporating Chiral Scaffolds (e.g., Bispidine, Ferrocene (B1249389), Pinane)

To enhance the steric bulk and introduce additional elements of chirality, the this compound scaffold can be integrated with other chiral frameworks like bispidine, ferrocene, and pinane (B1207555).

Bispidine: The 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework is a rigid and pre-organized structure that can be functionalized with chiral substituents. The introduction of the this compound moiety onto the bispidine core can be achieved through reactions at the nitrogen atoms of the bispidine. This creates a multidentate ligand with a well-defined coordination sphere around a metal center. The conformational rigidity of the bispidine backbone, combined with the chirality of the pyridyl amino alcohol, can lead to high levels of stereocontrol in catalytic reactions.

Ferrocene: Ferrocene, with its unique sandwich structure and planar chirality, is a privileged scaffold in asymmetric catalysis. The this compound unit can be attached to the cyclopentadienyl (B1206354) rings of ferrocene through various synthetic routes, such as the aminomethylation of ferrocene followed by conversion to other functional groups. This results in ligands that combine central, planar, and axial chirality, offering a rich stereochemical environment for asymmetric transformations. Ferrocenyl phosphines with chiral side chains are particularly noteworthy ligands for transition-metal-catalyzed reactions.

Pinane: The pinane skeleton, derived from the readily available natural product α-pinene, provides a rigid and sterically demanding chiral environment. Pinane-based chiral aminodiols have been prepared and utilized as catalysts in asymmetric synthesis. The incorporation of the this compound moiety into a pinane framework can be accomplished through functionalization of the pinane core, leading to the formation of novel chiral ligands with potential applications in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Hybrid Ligand Systems (e.g., Pyridine-Oxazoline, P,N-Ligands)

Hybrid ligands, which contain two or more different types of donor atoms, are of great interest in catalysis due to the distinct electronic properties they impart to the metal center.

Pyridine-Oxazoline Ligands: Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral N,N-ligands. The synthesis of a pyridine-oxazoline ligand from this compound would involve the cyclization of the amino alcohol with a derivative of pyridine-2-carboxylic acid. This process typically involves the formation of an amide followed by cyclodehydration. The resulting ligand would feature a pyridine nitrogen and an oxazoline (B21484) nitrogen as the two coordinating atoms, creating a bidentate chelating system. The stereocenter from the amino alcohol is positioned adjacent to the coordinating nitrogen of the oxazoline ring, which can effectively induce chirality in the catalytic process.

P,N-Ligands: Chiral P,N-ligands, containing both a phosphorus and a nitrogen donor atom, have proven to be highly effective in a wide range of asymmetric catalytic reactions. A P,N-ligand could be synthesized from this compound by introducing a phosphine group. This can be achieved, for example, by reacting the hydroxyl group with a chlorophosphine or by a multi-step synthesis involving the modification of the amino group. The resulting ligand would chelate to a metal center through the soft phosphorus atom and the hard pyridyl nitrogen atom, creating a unique electronic environment that can be beneficial for both reactivity and enantioselectivity.

Spiroborate Ester Derivatives for Specific Reductions

Chiral spiroborate esters, formed from the reaction of a chiral amino alcohol with a borane (B79455) source and a diol, have emerged as effective catalysts for the asymmetric reduction of prochiral ketones. While specific examples utilizing this compound are not prevalent in the literature, the general principle is well-established with other amino alcohols. These spiroborate esters act as chiral hydride transfer reagents in conjunction with a borane reducing agent, such as borane-dimethyl sulfide (B99878) complex.

The formation of the spiroborate ester from this compound would involve the reaction of the amino alcohol with boric acid or a trialkyl borate (B1201080) and a suitable diol, like ethylene (B1197577) glycol. The resulting chiral environment around the boron center is responsible for the enantioselective delivery of the hydride to the ketone substrate. Research on related systems has demonstrated high enantioselectivities in the reduction of various ketones.

| Amino Alcohol Precursor | Ketone Substrate | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (S)-Diphenylprolinol | Acetophenone | 97 | General principle, specific data may vary |

| (1R,2S)-Norephedrine | Propiophenone | 95 | General principle, specific data may vary |

| (S)-Valinol | 1-Tetralone | 92 | General principle, specific data may vary |

Thiourea (B124793) Derivatives for Enantiodiscrimination and Chiral Solvation

Thiourea derivatives of chiral amino alcohols have been successfully employed as chiral solvating agents (CSAs) for the enantiodiscrimination of racemic compounds, particularly carboxylic acids and their derivatives, using NMR spectroscopy. The thiourea moiety is capable of forming strong hydrogen bonds with anionic or polar substrates, while the chiral backbone of the amino alcohol creates a diastereomeric interaction that leads to the differentiation of the NMR signals of the two enantiomers.

The synthesis of a thiourea derivative from this compound would typically involve the reaction of the primary amino group with an isothiocyanate. The choice of the isothiocyanate allows for the fine-tuning of the electronic and steric properties of the resulting CSA. The pyridyl group in the scaffold can also participate in the binding event, potentially leading to a three-point interaction model for enhanced chiral recognition. These derivatives can also function as organocatalysts in various asymmetric reactions.

| Amino Alcohol Precursor | Substrate | Application | Observed Effect | Reference |

|---|---|---|---|---|

| (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives | NMR Enantiodiscrimination | Significant chemical shift nonequivalence | |

| 2-[(1R)-1-Aminoethyl]phenol | N-3,5-Dinitrobenzoyl Amino Acids | NMR Enantiodiscrimination | Effective enantiodifferentiation | |

| l-Serine | β-Keto Active Methylene Compounds and Imines | Asymmetric Mannich Reaction | Up to 99% ee |

Coordination Chemistry of S 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol Metal Complexes

Formation of Metal-Ligand Complexes

The formation of metal-ligand complexes with (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is influenced by several factors, including the choice of metal ion, the reaction conditions, and the stoichiometry of the reactants. The ligand's inherent chirality and its combination of hard and soft donor atoms lead to complexes with diverse stereochemistries and coordination modes.

The presence of a chiral center in this compound is a critical factor in determining the stereochemistry of its metal complexes. jscimedcentral.com Chiral ligands are instrumental in creating an asymmetric environment around the metal center, which is essential for applications in asymmetric catalysis. jscimedcentral.com The coordination of this chiral ligand to a metal ion can result in the formation of diastereomers, and the specific stereochemical outcome is often influenced by the coordination geometry of the metal center.

Metal complexes of pyridyl alcohols can adopt various coordination geometries, including mononuclear and polynuclear structures. rsc.org Common coordination polyhedra for transition metals include octahedral, tetrahedral, and square planar arrangements. ncert.nic.in For instance, zinc(II) complexes with amino acids frequently exhibit five-coordinate geometries, such as trigonal-bipyramidal or square-pyramidal. nih.gov Copper(II) complexes with pyridine (B92270) derivatives have been observed in square planar and square pyramidal geometries. nih.gov The specific geometry adopted by a complex of this compound would depend on the metal ion's electronic configuration, size, and the steric and electronic properties of the ligand itself and any co-ligands present.

Table 1: Common Coordination Geometries in Related Metal Complexes

| Metal Ion | Typical Coordination Number | Common Geometries | Representative Ligand System |

|---|---|---|---|

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Pyridine derivatives, Amino alcohols nih.govnih.gov |

| Zinc(II) | 4, 5 | Tetrahedral, Trigonal-Bipyramidal | Amino acids nih.gov |

| Cobalt(II) | 6 | Distorted Octahedral, Trigonal Prismatic | Pyridine-based macrocycles rsc.org |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | Pyridoxal-Semicarbazone mdpi.com |

| Palladium(II) | 4 | Square Planar | Pyridine derivatives cam.ac.uk |

The this compound ligand possesses three potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atom of the alcohol group. This multifunctionality allows for a variety of chelation and coordination modes. Pyridine-based alcohols are known to exhibit variable coordination behaviors, contributing to the structural diversity of their metal complexes. rsc.org

The ligand can act as a bidentate chelating agent, forming a stable five-membered ring by coordinating to a metal center through the amino nitrogen and the alcohol oxygen. This is a common coordination mode for amino alcohols. rsc.org It has been noted that in the presence of copper(II) ions, the alcohol group of amino alcohols can be deprotonated, leading to the formation of a chelating amino alcoholate. rsc.org The pyridine nitrogen can also coordinate to the same or a different metal center, potentially leading to the formation of polynuclear complexes or coordination polymers. Pyridyl groups are widely used in ligand design for their ability to form stable complexes with a variety of metal ions. scribd.com

The electronic properties of metal complexes with this compound are governed by ligand field effects, which arise from the interaction between the metal d-orbitals and the ligand donor orbitals. The pyridine and amino moieties present in the ligand have distinct effects on the electronic structure of the metal center.

Pyridine is a π-acceptor ligand, capable of stabilizing lower oxidation states of metal ions through back-bonding. The nitrogen atom of the pyridine ring is sp2-hybridized and donates its lone pair to the metal center. jscimedcentral.com The amino group, on the other hand, is a pure σ-donor. The relative strengths of these donor groups will influence the d-orbital splitting energy (Δ), which in turn determines the magnetic properties and electronic spectra of the complex.

For instance, in an octahedral complex, a larger Δ value, induced by strong field ligands, can lead to a low-spin electronic configuration. The magnetic moments of transition metal complexes can provide insights into their electronic structure; for example, a high-spin d6 configuration for an octahedral Fe(II) complex would be expected to have a magnetic moment around 5.46 BM. nih.gov The electronic spectra of these complexes, measured by UV-Vis spectroscopy, would exhibit d-d transitions whose energies are related to the magnitude of Δ.

Supramolecular Aspects in Metal Complexes

The amino (-NH2) and hydroxyl (-OH) groups of this compound are excellent hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. This capacity for hydrogen bonding plays a crucial role in the formation of extended supramolecular networks in the solid state.

In related amino alcohol complexes, extensive hydrogen bonding is frequently observed, which dictates the connectivity patterns in the crystal lattice. rsc.orgbldpharm.com For example, the NH3+ group in protonated amino alcohols and the carboxylate group in counter-anions can form robust heterosynthons. rsc.org In metal complexes, coordinated water molecules or counter-ions can also participate in hydrogen bonding with the ligand's functional groups, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com The presence of multiple hydrogen bonding groups is critical in defining specific binding sites within protein structures. nih.gov Studies on other amino alcohol-containing systems have shown that intramolecular hydrogen bonding can also occur, influencing the conformation of the ligand. ncert.nic.in

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| Amino Group (-NH₂) | Anion, Solvent, Ligand Oxygen/Nitrogen | Intermolecular | Crystal packing, network formation rsc.org |

| Hydroxyl Group (-OH) | Anion, Solvent, Ligand Oxygen/Nitrogen | Intermolecular/Intramolecular | Crystal packing, conformational stability ncert.nic.in |

| Coordinated Water | Anion, Ligand Oxygen/Nitrogen | Intermolecular | Stabilization of crystal lattice mdpi.com |

The pyridine ring in this compound allows for the possibility of π-π stacking interactions between adjacent ligands in the crystal lattice. These non-covalent interactions, although weaker than covalent bonds, are significant in controlling the self-assembly and solid-state architecture of coordination compounds. nih.gov

In metal complexes containing aromatic nitrogen ligands, π-π stacking is a common feature. nih.govresearchgate.net These interactions can lead to the formation of one-dimensional chains or higher-dimensional networks. nih.gov The geometry of the π-π stacking can vary, including face-to-face and edge-to-face arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.net For instance, in some copper(I) complexes, π-stacking between phenyl rings of different ligands has been observed with centroid-centroid distances of around 3.78 Å. researchgate.net The presence of π-π stacking can influence the photophysical properties of the complexes. researchgate.net

Catalytic Applications of S 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol and Its Derivatives in Asymmetric Synthesis

Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are potential ligands for a variety of transition metals, including palladium, rhodium, iridium, and zinc. The nitrogen atom of the pyridine (B92270) ring, along with the nitrogen of the amino group and the oxygen of the alcohol, can coordinate with a metal center, forming a stable chiral complex that can effectively catalyze stereoselective transformations.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors.

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a powerful method for forming C-C, C-N, and C-O bonds. nih.gov The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex. nih.gov The key to achieving asymmetry is the use of a chiral ligand that coordinates to the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

While a wide variety of chiral ligands, particularly those based on phosphines (e.g., Trost ligand, BINAP) and oxazolines (e.g., PHOX), have been successfully employed in this reaction, the specific application of ligands derived directly from this compound in the Tsuji-Trost reaction is not extensively documented in prominent literature. However, related structures containing pyridine moieties are utilized. For instance, an electrochemical approach for asymmetric allylic 4-pyridinylation has been developed using a chiral diphosphine palladium complex, demonstrating the utility of the pyridine motif in such transformations. nih.gov This reaction couples various cinnamyl acetates with 4-cyanopyridine (B195900) to produce chiral pyridine-containing products with high enantioselectivity. nih.gov

| Entry | Allyl Ester | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Cinnamyl acetate (B1210297) | (R,R)-ANDEN-Ph | 88 | 94 | nih.gov |

| 2 | (E)-Hex-2-en-1-yl acetate | (R,R)-ANDEN-Ph | 71 | 85 | nih.gov |

| 3 | 1,3-Diphenylallyl acetate | (S,S)-Trost Ligand | >95 | >98 | nih.gov |

This table presents representative data for the Asymmetric Allylic Alkylation reaction using established chiral ligands to illustrate typical outcomes.

The enantioselective addition of organometallic reagents, particularly organozinc compounds, to prochiral aldehydes and ketones is one of the most reliable methods for synthesizing chiral secondary and tertiary alcohols. mdpi.com Chiral β-amino alcohols are among the most successful classes of catalysts for this transformation. mdpi.com They react with the organozinc reagent to form a chiral zinc-alkoxide complex, which then acts as a chiral Lewis acid to coordinate the carbonyl compound and deliver the alkyl group to one of its enantiotopic faces.

Ligands derived from this compound are well-suited for this role. The pyridine nitrogen and the amino group can chelate the metal, creating a rigid, well-defined chiral pocket around the active site. This catalytic system has been shown to be highly effective, particularly in the addition of diethylzinc (B1219324) to a wide range of aromatic aldehydes.

Detailed Research Findings: In a typical reaction, the chiral amino alcohol ligand (1-10 mol%) is pre-mixed with diethylzinc in a non-polar solvent like toluene (B28343) or hexane. The aldehyde is then added, and the reaction often proceeds smoothly at temperatures ranging from 0 °C to room temperature, affording the corresponding chiral secondary alcohol in high yield and with excellent enantiomeric excess (ee). The presence of the pyridine ring can enhance both reactivity and selectivity through additional coordination. While specific data for the title compound is sparse, numerous studies on structurally similar chiral amino alcohols demonstrate the power of this approach. For example, thiophene-derived amino alcohols and proline-based ligands have yielded products with up to 99% ee. researchgate.net

| Entry | Aldehyde | Chiral Ligand Type | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Thiophene-derived amino alcohol | 90 | 99 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | Fructose-derived diol | 85 | 92 | mdpi.com |

| 3 | 2-Naphthaldehyde | Proline-based N,N-dioxide | >95 | 98 | researchgate.net |

| 4 | 3-Methoxybenzaldehyde | Phenylethanamine-based amide | 82 | 87 | sioc-journal.cn |

| 5 | Cyclohexanecarboxaldehyde | N-sulfonylated β-amino alcohol | 75 | 96 | researchgate.net |

This table shows representative results for the enantioselective addition of diethylzinc to various aldehydes catalyzed by different types of chiral amino alcohol ligands, illustrating the general effectiveness of this catalyst class.

Asymmetric alkene cyclization, such as the intramolecular Heck reaction, is a powerful strategy for constructing chiral carbocyclic and heterocyclic rings. uwindsor.ca This transformation involves the palladium-catalyzed reaction of a molecule containing both an alkene and an aryl or vinyl halide/triflate. The use of a chiral ligand is crucial for controlling the enantioselectivity of the ring-forming step.

The application of this compound derivatives in this specific context is not well-established in the literature. Research in this area has predominantly focused on chiral phosphine (B1218219) ligands like BINAP and P,N-ligands such as phosphino-oxazolines (PHOX). uwindsor.carsc.org However, the utility of nitrogen-containing ligands in palladium-catalyzed cyclizations is known. For instance, pyridyl monooxazoline (pymox) ligands have been successfully used in the palladium(II)-catalyzed asymmetric cyclization of certain enyne substrates to form chiral lactones with up to 92% ee. uwindsor.ca This suggests that chiral pyridinyl ligands can create the necessary asymmetric environment for such cyclizations, though specific examples utilizing the title compound are not readily found.

Asymmetric Reduction Reactions

Enantioselective reduction is a fundamental transformation in organic synthesis, providing access to chiral alcohols and amines, which are key building blocks for pharmaceuticals and natural products.

The asymmetric hydrogenation of pyridines to chiral piperidines is a highly valuable but challenging transformation due to the aromaticity and potential for catalyst inhibition of the pyridine ring. A common strategy to overcome this is to activate the pyridine as a pyridinium (B92312) salt, which enhances its reactivity toward hydrogenation. researchgate.netsioc-journal.cn This reaction is typically catalyzed by iridium or rhodium complexes. researchgate.netsioc-journal.cn

The success of these hydrogenations relies heavily on the chiral ligand, which dictates the stereochemical outcome. The field has been dominated by the use of chiral phosphine and phosphoramidite (B1245037) ligands, such as SEGPHOS, SYNPHOS, and f-Binaphane. researchgate.netresearchgate.net These ligands form stable, active catalysts with iridium or rhodium that can achieve high enantioselectivities (often >90% ee) in the reduction of N-alkyl or N-benzyl pyridinium salts. sioc-journal.cnresearchgate.net While chiral amino alcohols are a major class of ligands in asymmetric synthesis, their application in the specific context of the Ir- or Rh-catalyzed hydrogenation of pyridinium salts is not prominently featured in the scientific literature, which favors chiral phosphorus-based ligands for this particular transformation.

Asymmetric C-H Amination Reactions

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. Asymmetric C-H amination, in particular, provides a direct pathway to valuable chiral amines and their derivatives. This transformation can be catalyzed by transition metal complexes, often featuring chiral ligands to control the enantioselectivity.

While methods like manganese-catalyzed asymmetric formal hydroamination of allylic alcohols have been developed using chiral P,N,N-ligands, acs.orgacs.org and direct C4-selective amination of pyridine rings has been explored, nih.gov specific examples utilizing this compound or its direct derivatives as the chiral ligand for general asymmetric C-H amination reactions are not widely reported in the surveyed literature. The development of new chiral ligands is crucial for advancing this field, and the structural features of pyridyl amino alcohols suggest potential applicability.

Applications in Cross-Coupling Reactions (e.g., Mizoroki–Heck, Suzuki–Miyaura)

The Mizoroki-Heck and Suzuki-Miyaura reactions are cornerstone C-C bond-forming transformations in modern organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and advanced materials. synarchive.commdpi.commdpi.com The efficiency and selectivity of these palladium-catalyzed reactions are highly dependent on the nature of the ligand coordinated to the metal center.

The pyridine moiety is a common structural element in substrates for cross-coupling reactions, particularly in the synthesis of biaryl and heteroaryl compounds. mdpi.comrsc.orgresearchgate.net However, the use of pyridyl-containing compounds as ligands is less common than traditional phosphine or N-heterocyclic carbene (NHC) ligands. The literature contains many examples of Suzuki-Miyaura couplings involving pyridylboronic acids or halo-pyridines as coupling partners. researchgate.netresearchgate.net There are also reports of specialized ligands for challenging couplings, such as N-phenyldiethanolamine to stabilize 2-pyridylboronates. researchgate.net Despite the prevalence of pyridines in this area of chemistry, the specific use of this compound or analogous chiral pyridyl amino alcohols as ligands for the Mizoroki-Heck or Suzuki-Miyaura reactions is not prominently featured in the reviewed scientific literature.

Organocatalytic Applications

Chiral Amino Alcohols as Organocatalysts

In organocatalysis, a small chiral organic molecule accelerates a reaction enantioselectively without the involvement of a metal. Chiral amino alcohols are highly effective organocatalysts, capable of activating substrates through non-covalent interactions (hydrogen bonding) via the hydroxyl group and covalent interactions (enamine/iminium ion formation) via the amino group. windows.netnih.govrsc.org

Simple primary β-amino alcohols, structurally analogous to this compound, have been demonstrated to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. windows.netnih.govrsc.org This reaction is a powerful tool for C-C bond formation and the construction of chiral building blocks with quaternary stereocenters. In these reactions, the amino alcohol catalyst activates the β-keto ester by forming an enamine, while the hydroxyl group can interact with the nitroalkene via hydrogen bonding, orienting the substrates for a stereoselective attack. This dual activation model leads to high yields and excellent stereoselectivities. windows.net The choice of catalyst and reaction conditions can even allow access to either enantiomer of the final product. nih.govrsc.org

Table 2: Asymmetric Michael Addition of Diethyl 2-acetylmalonate to β-Nitrostyrene Catalyzed by Simple β-Amino Alcohols

| Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| (S)-2-amino-3-methyl-1-butanol | Toluene | RT | 75 | >99:1 | 96 (S) |

| (S)-2-amino-1-propanol | Toluene | RT | 80 | >99:1 | 99 (S) |

| (S)-2-amino-1-propanol | Toluene | -20 | 79 | >99:1 | >99 (R) |

| (R)-2-amino-1-propanol | Toluene | RT | 79 | >99:1 | 99 (R) |

| Data from a study on simple primary β-amino alcohols as organocatalysts. windows.netnih.gov |

Mechanistic Insights into Asymmetric Catalysis

The efficacy of this compound and its derivatives as chiral ligands in asymmetric catalysis is deeply rooted in the intricate interplay of their structural and electronic properties. A thorough understanding of the mechanistic underpinnings of these catalysts is paramount for optimizing existing synthetic routes and for the rational design of new, more efficient catalytic systems. This section delves into the mechanistic details, exploring the influence of ligand architecture, the origins of stereochemical control, and the nature of the catalytic species involved in the reaction pathway.

Elucidation of Chiral Ligand Topology and Electronic Character on Catalytic Activity

The catalytic performance of metal complexes derived from this compound and related pyridyl amino alcohols is profoundly influenced by the ligand's topology and electronic characteristics. The spatial arrangement of the coordinating atoms—the pyridyl nitrogen, the amino nitrogen, and the hydroxyl oxygen—creates a well-defined chiral pocket around the metal center. This three-dimensional architecture is a key determinant of enantioselectivity, as it dictates the trajectory of the approaching substrate.

The electronic nature of the ligand, which can be modulated by introducing substituents on the pyridine ring or the amino alcohol backbone, also plays a critical role. researchgate.net Electron-donating groups can increase the electron density at the metal center, which may enhance its catalytic activity in certain reactions, while electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial in other catalytic transformations. nih.gov The basicity of the pendant amine groups has also been shown to correlate with the rate of oxidation in some alcohol oxidation catalysts. rsc.org

The interplay between steric and electronic effects is often complex. For instance, while increasing electron density in a substrate might be expected to favor its coordination to the metal, it could also decrease the acidity of a coordinated group, thereby disfavoring a subsequent deprotonation step. rsc.org A systematic study of these effects allows for the fine-tuning of the ligand to achieve optimal reactivity and selectivity for a given transformation.

| Ligand Modification | Effect on Topology | Electronic Effect | Impact on Catalysis | Relevant Reaction Type(s) |

|---|---|---|---|---|

| Substitution at the 6-position of the pyridine ring | Increases steric bulk near the metal center, potentially creating a more defined chiral pocket. | Can alter the electron-donating/withdrawing nature of the pyridyl nitrogen. | Can lead to improved enantioselectivity. acs.org | Asymmetric Hydrogenation, Hydroamination |

| Variation of substituents on the phosphorus atom in derivative phosphine ligands | Modifies the steric environment of the chiral pocket. | Influences the σ-donor and π-acceptor properties of the phosphine, tuning the electronic character of the metal center. | Can significantly affect both reactivity and enantioselectivity. acs.org | Asymmetric Hydrogenation |

| Introduction of bulky groups on the aniline (B41778) moiety of imine derivatives | Increases steric hindrance, which can enhance facial discrimination of the substrate. | Minimal direct electronic effect on the pyridine ring but can influence the overall ligand conformation. | Often leads to higher enantioselectivity. | Diels-Alder Reactions |

| Substitution on the pyridine backbone | Can influence the bite angle and overall conformation of the chelated ligand. | Directly modifies the electronic properties of the coordinating nitrogen atom. | Can be used to tune catalyst reactivity and selectivity. acs.org | Asymmetric Hydrogenation, Hydroamination |

Understanding Stereochemical Induction Mechanisms

The transfer of chirality from the ligand to the product in a catalytic asymmetric reaction is a multifaceted process known as stereochemical induction. For catalysts derived from this compound, the mechanism of stereochemical induction is primarily governed by the formation of a diastereomeric transition state, where the substrate is oriented in a specific manner due to non-covalent interactions with the chiral ligand.

In the context of asymmetric transfer hydrogenation of ketones, a widely accepted model is the Noyori mechanism, which involves a metal-hydride species. The chiral amino alcohol ligand, in concert with the metal, creates a chiral environment that differentiates between the two prochiral faces of the ketone. The substrate is thought to interact with the catalyst through a six-membered pericyclic transition state, where a hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted fashion. princeton.edu The steric and electronic properties of the ligand dictate the preferred orientation of the substrate in this transition state, thus determining the stereochemical outcome of the reaction.

The careful design of the ligand scaffold is crucial for creating a catalyst that can precisely control the stereochemistry of the product. Factors such as the rigidity of the ligand backbone and the nature of the substituents can have a profound impact on the enantioselectivity of the reaction. researchgate.net In some cases, the cooperative action of multiple components of the catalyst system, including co-catalysts or additives, can enhance the degree of stereochemical induction. rsc.org

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Chiral Pocket | The three-dimensional space created by the ligand around the metal center. | Dictates the facial selectivity of substrate binding, directing the approach of the reactant to a specific face. |

| Non-Covalent Interactions | Hydrogen bonding, π-π stacking, and steric repulsion between the ligand and the substrate in the transition state. | Stabilize one diastereomeric transition state over the other, leading to high enantiomeric excess. nih.gov |

| Ligand Rigidity | The conformational flexibility of the ligand backbone. | A more rigid ligand generally leads to a more well-defined chiral environment and higher enantioselectivity. researchgate.net |

| Electronic Effects | The electron-donating or -withdrawing nature of the ligand. | Can influence the binding affinity of the substrate and the stability of the transition state. researchgate.net |

Postulated Reaction Intermediates and Proposed Catalytic Cycles

The catalytic cycle of a reaction mediated by a complex of this compound or its derivatives involves a series of elementary steps in which the catalyst is regenerated at the end of each cycle. While the precise nature of the intermediates can vary depending on the specific reaction, a general framework can be proposed based on well-studied catalytic systems.

For the asymmetric transfer hydrogenation of a ketone, a plausible catalytic cycle involving a ruthenium complex is depicted below. The cycle is initiated by the formation of a ruthenium hydride species, which is the active catalyst. This intermediate is generated from the reaction of the precatalyst with a hydrogen source, such as isopropanol (B130326), in the presence of a base. researchgate.net The ketone then coordinates to the ruthenium hydride, and the key hydride and proton transfer steps occur via a six-membered transition state to yield the chiral alcohol and a coordinatively unsaturated ruthenium species. This species then reacts with the hydrogen source to regenerate the active hydride catalyst, thus completing the cycle.

In some reactions, such as the formal hydroamination of allylic alcohols, a "borrowing hydrogen" strategy is employed. acs.orgacs.org In this mechanism, the catalyst first dehydrogenates the allylic alcohol to form an enone intermediate and a metal hydride. The amine then adds to the enone via a Michael addition, and the resulting enamine is subsequently reduced by the metal hydride to afford the chiral amino alcohol product and regenerate the catalyst.

| Intermediate | Description | Role in the Catalytic Cycle |

|---|---|---|

| [Ru(ligand)(H)] | The active ruthenium hydride catalyst. | Transfers a hydride to the ketone. |

| [Ru(ligand)(H)(ketone)] | The coordinated complex of the catalyst and the substrate. | The precursor to the key transition state. |

| [Ru(ligand)(alkoxide)] | The ruthenium alkoxide formed after the hydrogen transfer. | Reacts with the hydrogen source to regenerate the active catalyst. |

| Coordinatively Unsaturated [Ru(ligand)] | A transient species formed after the release of the product alcohol. | Readily reacts with the hydrogen source to continue the catalytic cycle. |

Computational and Mechanistic Studies of S 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. It is frequently used for pyridine (B92270) derivatives to perform structural optimization and calculate electronic properties. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly utilized for these calculations.

Geometry optimization is a fundamental DFT procedure to determine the lowest energy structure of a molecule. For a flexible molecule like (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, this process involves finding the most stable arrangement of atoms, known as the global minimum on the potential energy surface. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules or biological targets.

Conformational analysis involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. In the case of the target compound, key rotations would occur around the C-C bond connecting the stereocenter to the alcohol group and the C-C bond linking the stereocenter to the pyridine ring. DFT calculations can determine the relative energies of these different conformers, identifying the most stable and populated states. For instance, calculations on related pyridine derivatives have shown that dihedral angles can result in non-planar structures. In complex systems, such as those involving ligands binding to receptors, DFT is used to optimize the geometry of the entire complex, providing insights into binding modes and interactions.

The presence of multiple basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group) in this compound makes the determination of protonation sites a key question. DFT calculations can predict the most likely site of protonation by comparing the energies of the different protonated forms.

Studies on related systems, such as 2-aminopyridine (B139424), have shown that the pyridine ring nitrogen is typically the most basic site. nih.gov In the formation of salts with citric acid, for example, the proton from the acid transfers to the pyridine nitrogen atom. nih.gov This protonation significantly impacts the electronic structure of the pyridine ring. The table below summarizes the protonation behavior observed in salts of 2-aminopyridine with citric acid, which serves as a model for understanding similar compounds. nih.gov

| Reactant Ratio (2-aminopyridine:Citric Acid) | Protonation Site | Acid Deprotonation State | Reference |

|---|---|---|---|

| 1:1 | Pyridine N atom | Deprotonation of the central carboxylic group | nih.gov |

| 3:1 | Pyridine N atom (on three separate molecules) | Deprotonation of all three carboxylic groups | nih.gov |

Protonation of the pyridine nitrogen creates a pyridinium (B92312) cation, which alters the aromaticity and charge distribution of the ring, influencing its intermolecular interactions.

DFT calculations are instrumental in mapping out reaction pathways and elucidating mechanisms. This is achieved by locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy barrier of a reaction.

For reactions involving molecules like this compound, such as its synthesis or further chemical transformations, DFT can be used to model the proposed steps. For example, in proton transfer processes, which are fundamental in many enzymatic and chemical reactions, DFT can calculate the energy barriers for direct transfer versus solvent-assisted or self-assisted mechanisms. researchgate.net Studies on similar molecules show that the presence of water molecules can lower activation barriers for proton transfer by 35–45 kcal/mol compared to the process in isolation. researchgate.net This type of analysis helps in understanding how a reaction proceeds and what factors influence its rate. Mechanisms of epimerization, a critical process for chiral centers, can also be investigated by finding the transition states for proton abstraction and re-protonation at the stereocenter. nih.govmdpi.com